molecular formula C24H29N3O4S B2426295 N,N-diethyl-2-(3-((2-oxo-2-(phenethylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 878057-32-0

N,N-diethyl-2-(3-((2-oxo-2-(phenethylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2426295
CAS No.: 878057-32-0
M. Wt: 455.57
InChI Key: ASKFESROYBXWIZ-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(3-((2-oxo-2-(phenethylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C24H29N3O4S and its molecular weight is 455.57. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

One prominent area of research involving compounds similar to N,N-diethyl-2-(3-((2-oxo-2-(phenethylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is their antibacterial applications. Studies have synthesized various acetamide derivatives bearing azaindole and 1,3,4-oxadiazole heterocyclic cores, showing moderate to strong antibacterial potentials against a range of bacterial strains (Iqbal et al., 2017). Similarly, compounds like N,N-diethyl-(R)-[3-(2-aminopropyl)-1H-indol-7-yloxy]acetamide have been synthesized with potential antibacterial applications, particularly in their use as intermediates in pharmaceutical research (Ikunaka et al., 2007).

Anticancer and Antimicrobial Activities

Compounds structurally related to this compound have shown promise in anticancer research. For instance, the synthesis and evaluation of certain N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides have demonstrated antimicrobial and potential anticancer activities (Almutairi et al., 2018). Additionally, synthesized isatin sulfonamide molecular hybrid derivatives have been investigated for their effects against hepatic cancer cell lines, showing significant cytotoxicity and apoptotic anti-angiogenic effects (Eldeeb et al., 2022).

Synthesis and Characterization for Various Applications

The synthesis and characterization of compounds similar to this compound have been a focus in several studies. These include the development of new methodologies for synthesizing indole derivatives for potential pharmaceutical applications (Rádl et al., 2008), and the exploration of novel synthetic pathways for biologically active amides (Sokolov & Aksinenko, 2012).

Properties

IUPAC Name

N,N-diethyl-2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfonylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-3-26(4-2)24(29)17-27-16-22(20-12-8-9-13-21(20)27)32(30,31)18-23(28)25-15-14-19-10-6-5-7-11-19/h5-13,16H,3-4,14-15,17-18H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKFESROYBXWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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